molecular formula C18H11ClMgN2O6S B13774955 magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate CAS No. 71832-83-2

magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

Cat. No.: B13774955
CAS No.: 71832-83-2
M. Wt: 443.1 g/mol
InChI Key: LRWZOMLPQCOBKP-UHFFFAOYSA-L
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Description

Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, including dyeing and printing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the use of large quantities of raw materials and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is often purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for producing vibrant prints.

Mechanism of Action

The mechanism of action of magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate involves its interaction with various molecular targets. The azo bond (N=N) can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The compound’s sulfonate group enhances its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Lithol Rubine: Another azo dye with a similar structure but different substituents on the aromatic rings.

    Calconcarboxylic Acid: A compound used as an indicator in complexometric titrations, structurally similar but with different functional groups.

Uniqueness

Magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

CAS No.

71832-83-2

Molecular Formula

C18H11ClMgN2O6S

Molecular Weight

443.1 g/mol

IUPAC Name

magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate

InChI

InChI=1S/C18H13ClN2O6S.Mg/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

LRWZOMLPQCOBKP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mg+2]

Origin of Product

United States

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